4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethoxy group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrazoles, while coupling reactions produce biaryl compounds .
Scientific Research Applications
4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The bromine atom can participate in halogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
Uniqueness
4-bromo-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c1-13-2-5(8)6(12-13)3-14-4-7(9,10)11/h2H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDQHKSOCWFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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